![molecular formula C21H34O2 B576436 (5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-dioxolane] CAS No. 1434-36-2](/img/structure/B576436.png)
(5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-dioxolane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-dioxolane] is a synthetic organic compound with the molecular formula C21H34O2 and a molecular weight of 318.501. It is a derivative of androstanone, a steroid hormone, and is often used in various chemical and biological research applications.
Vorbereitungsmethoden
The synthesis of (5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-dioxolane] typically involves the reaction of 5alpha-Androstan-7-one with ethylene glycol under acidic conditions to form the acetal. The reaction is usually carried out in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid. The reaction mixture is heated to reflux, and the product is purified by recrystallization or chromatography .
Analyse Chemischer Reaktionen
(5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-dioxolane] can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like Grignard reagents or organolithium compounds .
Wissenschaftliche Forschungsanwendungen
(5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-dioxolane] is used in various scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other steroid derivatives.
Biology: It is used in studies related to steroid metabolism and hormone regulation.
Medicine: It is used in the development of steroid-based drugs and therapeutic agents.
Industry: It is used in the production of steroid-based products and intermediates.
Wirkmechanismus
The mechanism of action of (5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-dioxolane] involves its interaction with specific molecular targets and pathways. It acts as an agonist for androgen receptors, leading to the activation of androgen-responsive genes. This results in various physiological effects, including the regulation of gene expression, protein synthesis, and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
(5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-dioxolane] can be compared with other similar compounds, such as:
5alpha-Androstan-3beta,17alpha-diol: A major metabolite of testosterone with androgenic activity.
Stanolone (Dihydrotestosterone): A potent androgenic metabolite of testosterone that cannot be aromatized to estradiol.
The uniqueness of (5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-dioxolane] lies in its specific chemical structure and its ability to form stable acetals, which can be useful in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
1434-36-2 |
|---|---|
Molekularformel |
C21H34O2 |
Molekulargewicht |
318.501 |
IUPAC-Name |
(5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2/'-1,3-dioxolane] |
InChI |
InChI=1S/C21H34O2/c1-19-9-5-7-16(19)18-17(8-11-19)20(2)10-4-3-6-15(20)14-21(18)22-12-13-23-21/h15-18H,3-14H2,1-2H3/t15-,16+,17+,18+,19+,20+/m1/s1 |
InChI-Schlüssel |
DLBPMTKEONIBTG-HLXURNFRSA-N |
SMILES |
CC12CCCC1C3C(CC2)C4(CCCCC4CC35OCCO5)C |
Synonyme |
5α-Androstan-7-one ethylene acetal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


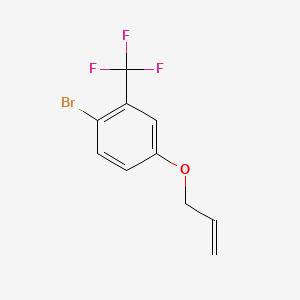

![methyl 2-[(3R,3aR,5aS,6S,7R,9aR,9bS)-6-(2-methoxy-2-oxoethyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]acetate](/img/structure/B576356.png)
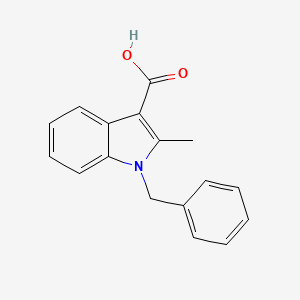
![tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B576360.png)
![(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoic acid;hydrochloride](/img/structure/B576361.png)
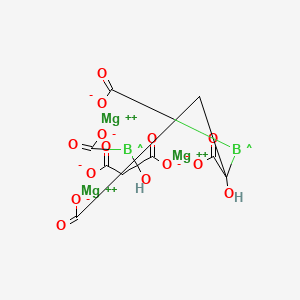
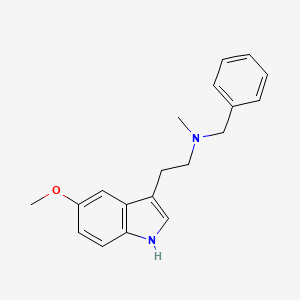
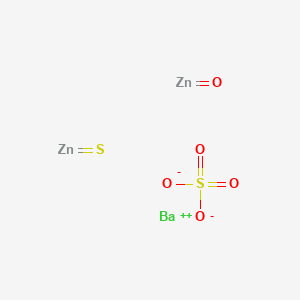
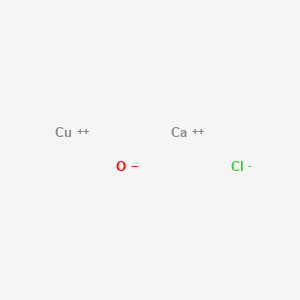

![Hydroxy-[4-[2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-3-nitrophenyl]-oxoazanium](/img/structure/B576376.png)
